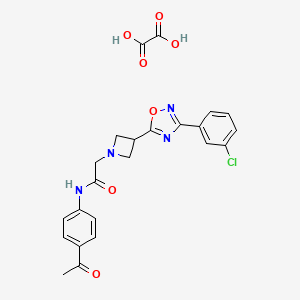
N-(4-acetylphenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C23H21ClN4O7 and its molecular weight is 500.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-acetylphenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a multi-ring structure that includes an oxadiazole moiety, which is known for its diverse biological activities. The presence of the chlorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Antiviral Activity
Research indicates that derivatives of similar compounds exhibit significant antiviral properties. For instance, compounds structurally related to N-(4-acetylphenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide have shown efficacy against human adenovirus (HAdV) infections. A study demonstrated that certain analogues maintained sub-micromolar potency against HAdV while displaying low cytotoxicity, suggesting a favorable therapeutic index .
Antitumor Activity
The oxadiazole derivatives have been investigated for their antitumor properties. In vitro studies have shown that compounds containing oxadiazole rings can induce apoptosis in various cancer cell lines. For example, related compounds have been observed to inhibit cell proliferation and induce cell cycle arrest in breast and lung cancer cell lines .
The mechanisms by which these compounds exert their biological effects include:
- Inhibition of Viral Replication : Compounds may interfere with viral DNA replication processes, thereby inhibiting the lifecycle of viruses like HAdV .
- Induction of Apoptosis : The antitumor effects are often mediated through pathways involving the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death .
Study 1: Antiviral Efficacy
In a controlled study assessing the antiviral efficacy of related compounds against HAdV, it was found that certain derivatives exhibited an IC50 value as low as 0.27 μM with minimal cytotoxic effects (CC50 = 156.8 μM). This study highlighted the potential for these compounds to be developed into therapeutic agents for treating viral infections in immunocompromised patients .
Study 2: Anticancer Properties
Another investigation focused on the anticancer potential of oxadiazole derivatives in human cancer cell lines. The results indicated that these compounds could significantly reduce viability in cancer cells while sparing normal cells, suggesting a targeted approach to cancer therapy .
Data Summary Table
| Biological Activity | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| Antiviral (HAdV) | 0.27 | 156.8 | >580 |
| Antitumor (Breast Cancer) | 5.0 | 50.0 | 10 |
属性
IUPAC Name |
N-(4-acetylphenyl)-2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3.C2H2O4/c1-13(27)14-5-7-18(8-6-14)23-19(28)12-26-10-16(11-26)21-24-20(25-29-21)15-3-2-4-17(22)9-15;3-1(4)2(5)6/h2-9,16H,10-12H2,1H3,(H,23,28);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSPIWLUOJZYMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














